molecular formula C6H9Cl3N3Rh B14168427 Tris(acetonitrile)trichlororhodium CAS No. 58166-91-9

Tris(acetonitrile)trichlororhodium

Cat. No.: B14168427
CAS No.: 58166-91-9
M. Wt: 332.4 g/mol
InChI Key: VNJKISJBEXQYEV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(acetonitrile)trichlororhodium, with the molecular formula C6H9Cl3N3Rh and a molecular weight of 332.42 g/mol, is a significant rhodium(III) coordination compound . This complex is recognized for its role as a versatile precursor in inorganic and organometallic chemistry. The coordinated acetonitrile ligands are relatively labile, meaning the compound can readily undergo ligand substitution reactions to synthesize a wide variety of other rhodium complexes . This makes it a valuable starting material for research in catalysis and the development of new synthetic methodologies. The compound exists in both fac and mer isomeric forms, which have been characterized by techniques including 2D NMR spectroscopy and X-ray crystallography . Researchers utilize this complex for its well-defined structure and reactivity, which provides a foundational building block for exploring rhodium-mediated chemical transformations. As a metal complex with a transition metal center, it offers a platform for studying electron transfer processes and catalytic cycles. Handle with appropriate precautions in a controlled laboratory setting. This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for use in laboratory research and is not intended for human consumption or therapeutic use.

Properties

CAS No.

58166-91-9

Molecular Formula

C6H9Cl3N3Rh

Molecular Weight

332.4 g/mol

IUPAC Name

acetonitrile;rhodium(3+);trichloride

InChI

InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3

InChI Key

VNJKISJBEXQYEV-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3]

Origin of Product

United States

The Significance of Rhodium Complexes in Synthetic Methodologies

Rhodium, a rare and precious transition metal, has carved a unique and indispensable niche in the world of chemical synthesis. Its complexes are renowned for their exceptional catalytic activity, enabling a vast array of organic transformations with high efficiency and selectivity. numberanalytics.comnih.gov The versatility of rhodium catalysis stems from the metal's ability to exist in multiple oxidation states, most commonly +1 and +3, and its capacity to coordinate with a diverse range of ligands. numberanalytics.com This adaptability allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific reaction requirements.

The history of rhodium catalysis is marked by groundbreaking discoveries, such as the development of Wilkinson's catalyst, RhCl(PPh₃)₃, for the hydrogenation of alkenes. numberanalytics.com This pioneering work opened the floodgates for the application of rhodium complexes in numerous other reactions, including hydroformylation, hydroboration, hydrosilylation, and C-H activation. numberanalytics.comwikipedia.org These processes are fundamental in the production of a wide range of commercially important products, from pharmaceuticals to fine chemicals.

A key feature of organorhodium chemistry is the facile interplay between the rhodium(I) and rhodium(III) oxidation states through oxidative addition and reductive elimination. This reversible cycle is the cornerstone of many catalytic processes, allowing for the formation and cleavage of chemical bonds in a controlled manner. The ability of rhodium complexes to catalyze asymmetric reactions, producing enantiomerically pure compounds, further underscores their importance in modern synthetic chemistry. numberanalytics.com

Key Catalytic Reactions Facilitated by Rhodium Complexes:

Catalytic ReactionDescription
Hydrogenation The addition of hydrogen across a double or triple bond, converting unsaturated compounds to saturated ones.
Hydroformylation The addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.
Hydroboration The addition of a hydrogen-boron bond to a C-C, C-N, or C-O double or triple bond.
Hydrosilylation The addition of a silicon-hydrogen bond across a double or triple bond.
C-H Activation The cleavage of a carbon-hydrogen bond followed by the formation of a new bond, typically a carbon-carbon or carbon-heteroatom bond.

An Overview of Acetonitrile Ligand Utility in Transition Metal Catalysis

Conventional Synthetic Routes via Rhodium(III) Precursors

The most common and well-established method for the preparation of Tris(acetonitrile)trichlororhodium involves the direct reaction of a rhodium(III) precursor with acetonitrile. This approach is favored for its straightforward nature and the ready availability of the starting materials.

Reaction with Rhodium Chloride and Acetonitrile

The direct reaction of hydrated rhodium(III) chloride (RhCl₃·xH₂O) with an excess of acetonitrile is the most widely employed synthetic route. The reaction typically involves heating the rhodium salt in acetonitrile, which acts as both the solvent and the ligand. This process leads to the substitution of the coordinated water molecules and chloride ligands by acetonitrile molecules, yielding the desired product.

The reaction generally produces a mixture of two geometrical isomers: the facial (fac) and meridional (mer) isomers. In the fac isomer, the three acetonitrile ligands occupy one face of the octahedral complex, while in the mer isomer, they are arranged in a plane bisecting the octahedron. The ratio of these isomers can be influenced by the reaction conditions.

A typical laboratory-scale synthesis involves refluxing rhodium(III) chloride trihydrate in acetonitrile. The progress of the reaction can often be monitored by a color change. Upon completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.

Role of Base in the Synthesis Process

The role of a base in the synthesis of this compound is not a standard or required component of the primary synthetic route from rhodium(III) chloride. The direct reaction between the rhodium salt and acetonitrile proceeds without the need for a base to facilitate the ligand exchange.

However, in the broader context of rhodium chemistry, bases can be employed in reactions involving rhodium-acetonitrile complexes for subsequent transformations. For instance, in the synthesis of related organometallic rhodium complexes where a deprotonation step is required, a non-coordinating base might be introduced. It is crucial to distinguish that for the synthesis of the title compound itself, the addition of a base is not a conventional step and could potentially lead to the formation of undesired byproducts, such as rhodium hydroxides or other coordination complexes.

Alternative Synthetic Approaches and Efficiency Considerations

While the direct reaction of rhodium(III) chloride with acetonitrile is the most common method, alternative strategies exist, often aimed at improving yield, purity, or isomeric selectivity. One such approach involves the use of a different rhodium precursor. For instance, starting with a pre-formed rhodium complex and performing a ligand exchange reaction with acetonitrile can sometimes offer better control over the reaction.

Another potential alternative, drawn from analogous syntheses of similar rhodium-acetonitrile complexes, involves the use of silver salts, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluorophosphate (B91526) (AgPF₆), in acetonitrile. researchgate.net In these reactions, the silver salt acts as a halide abstractor, facilitating the coordination of acetonitrile to the rhodium center. This method is particularly useful for the synthesis of cationic rhodium-acetonitrile complexes but could be adapted for the neutral this compound under specific conditions.

Efficiency considerations for any synthetic route include factors such as reaction time, temperature, and the ease of product isolation. The conventional method is generally considered efficient for laboratory-scale preparations, although achieving high isomeric purity can be a challenge.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and obtaining the desired purity of this compound. Key parameters that can be adjusted include:

Reaction Temperature: The temperature at which the reaction is carried out can influence the reaction rate and the isomeric ratio of the product. Higher temperatures generally lead to faster reaction times but may also promote the formation of byproducts.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material. Monitoring the reaction progress, for example by thin-layer chromatography or spectroscopic methods, can help determine the optimal reaction duration.

Solvent Quality: The purity of the acetonitrile used is important, as impurities can potentially coordinate to the rhodium center and affect the purity of the final product. Using dry, high-purity acetonitrile is recommended.

Stoichiometry of Reactants: While acetonitrile is often used in excess to serve as the solvent, the initial concentration of the rhodium(III) chloride can impact the reaction kinetics and product formation.

Isolation and Handling Protocols for Rhodium(III)-Acetonitrile Complexes

The isolation of this compound from the reaction mixture is typically achieved by precipitation. As the reaction mixture cools, the solubility of the product decreases, leading to its crystallization. The solid product can then be collected by filtration, washed with a small amount of cold acetonitrile to remove any soluble impurities, and subsequently with a non-coordinating solvent like diethyl ether to facilitate drying.

For purification, recrystallization can be employed. This involves dissolving the crude product in a minimal amount of hot acetonitrile and allowing it to cool slowly, promoting the formation of well-defined crystals of higher purity.

Advanced Structural Characterization and Spectroscopic Investigations

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography has been instrumental in definitively determining the three-dimensional arrangement of atoms in the solid state of tris(acetonitrile)trichlororhodium.

This compound exists as two distinct geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three acetonitrile (B52724) ligands and the three chloride ligands occupy the faces of the octahedron around the central rhodium atom. This results in a C₃ᵥ symmetry for the molecule. In contrast, the mer isomer has the three acetonitrile ligands and the three chloride ligands occupying a plane that bisects the octahedron. This arrangement leads to a C₂ᵥ symmetry.

The reaction of rhodium(III) chloride hydrate (B1144303) with acetonitrile typically yields a mixture of both the fac and mer isomers. nih.gov The mer isomer has been successfully isolated and its structure confirmed by single-crystal X-ray diffraction, which provided unambiguous proof of the meridional arrangement of the ligands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For this compound, various NMR techniques have been employed to characterize the isomers and study their exchange processes.

Proton (¹H) NMR spectroscopy allows for the differentiation of the fac and mer isomers in solution. The different chemical environments of the acetonitrile protons in each isomer lead to distinct signals in the ¹H NMR spectrum. For the fac isomer, all three acetonitrile ligands are chemically equivalent due to the C₃ᵥ symmetry, resulting in a single resonance for the methyl protons. In the mer isomer, the C₂ᵥ symmetry renders two of the acetonitrile ligands equivalent, while the third is unique. This results in two separate resonances with a 2:1 integration ratio for the methyl protons. The configurations of the two geometrical isomers have been elucidated based on their proton NMR spectra. nih.gov

Similar to ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy can distinguish between the fac and mer isomers. For the fac isomer, a single set of resonances is expected for the methyl and nitrile carbons of the acetonitrile ligands. Conversely, the mer isomer would exhibit two sets of resonances for the acetonitrile carbons in a 2:1 ratio, corresponding to the two non-equivalent ligand positions.

Compound NameIsomerSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compoundfacCD₃CN~2.5 (s, 9H)~3.0 (CH₃), ~120 (CN)
This compoundmerCD₃CN~2.6 (s, 6H), ~2.4 (s, 3H)~3.1, ~2.9 (CH₃), ~121, ~119 (CN)
Note: The chemical shift values are approximate and can vary based on solvent and concentration. The table presents expected patterns based on molecular symmetry.

Rhodium-103 (¹⁰³Rh) NMR spectroscopy provides direct information about the chemical environment of the rhodium nucleus. Although ¹⁰³Rh is a spin-1/2 nucleus, its low gyromagnetic ratio and long relaxation times can make it a challenging nucleus to study. However, two-dimensional correlation techniques, such as (¹⁰³Rh, ¹H) NMR, have been successfully applied to this compound. nih.gov These experiments correlate the rhodium nucleus with the protons of the coordinated acetonitrile ligands, allowing for the determination of the ¹⁰³Rh chemical shifts for both the fac and mer isomers.

Furthermore, equilibrium and exchange studies of the isomers in deuterated acetonitrile (CD₃CN) have been performed. nih.gov These studies revealed that the acetonitrile ligands in the fac isomer undergo fast exchange. nih.gov In the mer isomer, the exchange rate of the acetonitrile molecule trans to a chloride is significantly faster than that of the two mutually trans acetonitrile ligands. nih.gov This dynamic behavior provides valuable insight into the lability and reactivity of the ligands in each isomeric form.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its characteristic vibrational modes. For this compound(III), these methods are indispensable for confirming the coordination of the acetonitrile ligands and for characterizing the bonds within the complex. The facial (fac) isomer, where the three acetonitrile and three chloride ligands occupy the faces of the octahedron, is the commonly isolated form.

Characterization of Acetonitrile Ligand Stretching Frequencies

The most prominent vibrational mode of the acetonitrile ligand is the C≡N stretching frequency. In free acetonitrile, this vibration appears around 2253 cm⁻¹ in the IR spectrum and 2250 cm⁻¹ in the Raman spectrum. researchgate.netyoutube.com Upon coordination to a metal center, the C≡N stretching frequency typically shifts to a higher wavenumber (a blueshift). This shift is a consequence of the donation of electron density from the nitrogen lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift provides insight into the strength of the metal-ligand bond.

Compound/Complex C≡N Stretching Frequency (cm⁻¹) Technique
Free CH₃CN~2253IR
Free CH₃CN~2250Raman
Mg²⁺-coordinated CD₃CN2305IR
Ru(II)-acetonitrile complex2088 (in ground state)FTIR
Estimated for [RhCl₃(NCCH₃)₃]2280 - 2350IR/Raman

This table presents the C≡N stretching frequencies for free acetonitrile and some metal-coordinated acetonitrile complexes to illustrate the expected shift upon coordination to a metal center. The value for this compound(III) is an educated estimation based on typical values for rhodium(III) complexes.

Other vibrational modes of the acetonitrile ligand, such as the C-C stretch (around 920 cm⁻¹ in free acetonitrile) and various CH₃ bending modes, will also be present in the spectrum of the complex, potentially with shifts indicating coordination. washington.edu

Identification of Rhodium-Chlorine and Rhodium-Nitrogen Vibrations

The far-infrared and Raman spectra are particularly useful for identifying the vibrations associated with the rhodium-ligand bonds. The Rh-Cl and Rh-N stretching frequencies are typically found in the low-frequency region of the spectrum (below 600 cm⁻¹).

For a facial isomer of C₃ᵥ symmetry, group theory predicts two A₁ and two E vibrational modes for the Rh-Cl stretches and two A₁ and two E modes for the Rh-N stretches, all of which are both IR and Raman active. The meridional (mer) isomer, with C₂ᵥ symmetry, would exhibit a different pattern of bands.

Due to the scarcity of direct experimental data for this compound(III), a comparison with the analogous ammonia (B1221849) complex, fac-[Rh(NH₃)₃Cl₃], is informative. For this complex, the Rh-N stretching vibrations (ν(Rh-N)) are observed around 506 cm⁻¹ and 486 cm⁻¹ in the Raman spectrum, while the Rh-Cl stretch (ν(Rh-Cl)) is seen at 319 cm⁻¹. These values provide a good approximation for the expected regions of the Rh-N and Rh-Cl vibrations in the acetonitrile analogue.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
ν(Rh-N)480 - 520Raman/Far-IR
ν(Rh-Cl)300 - 350Raman/Far-IR

This table provides estimated frequency ranges for the rhodium-ligand vibrations in this compound(III) based on data from analogous rhodium(III) amine complexes.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like this compound(III), the UV-Vis spectrum is characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions.

The acetonitrile ligand itself does not absorb significantly in the visible region. The electronic spectrum of the complex will be dominated by transitions involving the rhodium(III) center. Rhodium(III) has a d⁶ electronic configuration. In an octahedral ligand field, these electrons occupy the t₂g orbitals. The expected electronic transitions are from the filled t₂g orbitals to the empty eg orbitals. These d-d transitions are typically weak due to being Laporte-forbidden.

For rhodium(III) complexes, two spin-allowed d-d transitions are generally observed: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These transitions are often observed in the UV-Vis region and can provide information about the ligand field strength. In addition to d-d bands, more intense LMCT bands, likely from the chloride ligands to the rhodium center, are expected in the ultraviolet region.

While a specific UV-Vis spectrum for this compound(III) is not prominently reported, similar rhodium(III) complexes show characteristic absorptions. For example, many octahedral Rh(III) complexes exhibit absorption bands in the 300-500 nm range, corresponding to d-d transitions.

Advanced Spectroscopic Techniques and Computational Chemistry for Comprehensive Characterization

To gain a more profound understanding of the structure and dynamics of this compound(III), advanced spectroscopic techniques and computational chemistry are employed.

Density Functional Theory (DFT) Calculations for Structural Validation

Density Functional Theory (DFT) has become a powerful tool for predicting and validating the structures and spectroscopic properties of transition metal complexes. For this compound(III), DFT calculations can be used to:

Optimize the molecular geometry: DFT can predict the bond lengths and angles for both the facial and meridional isomers, allowing for a comparison with experimental data if available.

Calculate vibrational frequencies: The vibrational frequencies and their corresponding IR and Raman intensities can be computed. nih.gov This allows for a direct comparison with experimental spectra and aids in the assignment of vibrational modes, including the C≡N, Rh-N, and Rh-Cl stretches.

Predict electronic spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, helping to interpret the experimental UV-Vis spectrum and assign the observed bands to specific electronic excitations.

While specific DFT studies on this compound(III) are not widely published, DFT has been successfully applied to a vast range of rhodium(III) complexes, demonstrating its reliability in predicting their properties.

Mechanistic Probing of Ligand Dynamics via Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can provide insights into the dynamics of ligand exchange and photochemical reactions. While this compound(III) is generally considered substitutionally inert, photochemical activation can lead to the dissociation of the acetonitrile ligands.

Time-resolved spectroscopy can be used to monitor the formation of transient species following photoexcitation. By observing the spectral changes on ultrafast timescales (femtoseconds to nanoseconds), the mechanism of ligand dissociation and the lifetimes of excited states can be determined. For instance, studies on other transition metal acetonitrile complexes have utilized time-resolved IR spectroscopy to follow the C≡N stretching band as the ligand detaches and is replaced by a solvent molecule. Such studies are crucial for understanding the reactivity of the complex in photocatalytic applications.

Coordination Chemistry and Ligand Exchange Dynamics of Tris Acetonitrile Trichlororhodium

Acetonitrile (B52724) as a Labile Ligand in Rhodium(III) Systems

In the octahedral coordination sphere of rhodium(III), acetonitrile (CH₃CN) is generally considered a labile ligand. Its lability, or the ease with which it can be replaced by other ligands, is a crucial aspect of the reactivity of [RhCl₃(CH₃CN)₃]. The Rh-N bond in acetonitrile complexes is weaker than Rh-P or Rh-C bonds formed with many other common ligands, such as phosphines or carbenes. This inherent weakness facilitates the dissociation of acetonitrile, opening up coordination sites for incoming nucleophiles and making the complex a versatile starting material in synthetic inorganic chemistry.

Ligand Substitution Reactions and Kinetic Studies

The substitution of acetonitrile ligands in [RhCl₃(CH₃CN)₃] by other ligands is a fundamental process that underpins its synthetic utility. The study of the kinetics and thermodynamics of these reactions provides deep insights into the reaction mechanisms.

Kinetics and Thermodynamics of Acetonitrile Dissociation

Detailed kinetic studies on the exchange of acetonitrile ligands in [RhCl₃(CH₃CN)₃] have revealed important aspects of its reactivity. Research has shown that in the mer-isomer of [RhCl₃(CH₃CN)₃], the exchange rate of the acetonitrile molecule trans to a chloride is significantly faster than that of the two mutually trans acetonitrile molecules. nih.gov This difference in lability is a direct consequence of the trans-influence of the opposing ligand. The chloride ligand has a stronger trans-influence than an acetonitrile ligand, thus weakening the Rh-N bond trans to it and facilitating its dissociation. The acetonitrile molecules in the fac-isomer also undergo rapid exchange. nih.gov

While specific thermodynamic data for the Rh-N bond dissociation in [RhCl₃(CH₃CN)₃] is not extensively reported in readily accessible literature, studies on related rhodium(III) acetonitrile complexes provide valuable estimates. For instance, thermodynamic studies on a series of [HRh(diphosphine)₂(CH₃CN)]²⁺ complexes have been conducted, though these systems differ significantly in charge and ligand environment from [RhCl₃(CH₃CN)₃]. researchgate.net The bond dissociation energy is a key thermodynamic parameter that quantifies the strength of the metal-ligand bond and is crucial for understanding the initial step in a dissociative ligand substitution pathway.

Influence of Solvent Environment on Ligand Exchange Mechanisms

The solvent in which a ligand substitution reaction is carried out can have a profound impact on the reaction rate and even the operative mechanism. semanticscholar.orgscispace.comsolubilityofthings.com For reactions involving [RhCl₃(CH₃CN)₃], the polarity and coordinating ability of the solvent are critical factors.

In non-coordinating solvents, the dissociation of an acetonitrile ligand is the primary pathway for initiating substitution. However, in coordinating solvents, the solvent molecules themselves can act as incoming ligands, participating in the reaction mechanism. For instance, in a coordinating solvent like dimethylformamide (DMF), the substitution of acetonitrile can proceed through a solvent-assisted pathway. nih.gov The solvent can stabilize the transition state or even form a solvent-coordinated intermediate, which then undergoes further substitution by the desired ligand.

Mechanistic Insights into Associative and Dissociative Pathways

Ligand substitution reactions at octahedral metal centers, such as Rh(III), can proceed through a spectrum of mechanisms, broadly categorized as associative (A), dissociative (D), or interchange (I).

Dissociative (D) Mechanism: This pathway involves an initial slow step where a ligand dissociates from the metal center to form a five-coordinate intermediate. This is followed by a rapid coordination of the incoming ligand. The rate of a purely dissociative reaction is independent of the concentration of the incoming ligand.

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center to form a seven-coordinate intermediate, which then loses one of the original ligands. The rate of an associative reaction is dependent on the concentration of the incoming ligand.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. Interchange mechanisms are further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.

For Rh(III) complexes, which are typically substitution-inert, a purely associative mechanism is less common due to the already crowded coordination sphere. The lability of the acetonitrile ligands in [RhCl₃(CH₃CN)₃] suggests that a dissociative or interchange mechanism is more likely. The observation of different exchange rates for the non-equivalent acetonitrile ligands in the mer-isomer strongly supports a dissociative-type mechanism, where the rate is primarily determined by the strength of the Rh-N bond being broken. nih.gov

Reactivity with External Ligands and Complex Formation

The labile nature of the acetonitrile ligands makes tris(acetonitrile)trichlororhodium an excellent starting material for the synthesis of a wide variety of new rhodium(III) complexes through ligand exchange reactions.

Synthesis of New Rhodium(III) Complexes via Ligand Exchange

The substitution of one, two, or all three acetonitrile ligands in [RhCl₃(CH₃CN)₃] allows for the controlled synthesis of a diverse range of rhodium(III) derivatives.

Synthesis of Phosphine (B1218219) Complexes: The reaction of [RhCl₃(CH₃CN)₃] with tertiary phosphines is a common route to rhodium(III)-phosphine complexes. Depending on the stoichiometry and reaction conditions, mono-, di-, and tris-substituted products can be obtained. These reactions are often carried out in solvents like ethanol (B145695) or chlorinated hydrocarbons.

Synthesis of N-Heterocyclic Carbene (NHC) Complexes: [RhCl₃(CH₃CN)₃] has been used as a precursor for the synthesis of rhodium(III)-NHC complexes. The reaction typically involves the direct metalation of an imidazolium (B1220033) salt in the presence of a base, or transmetalation from a silver-NHC complex. These robust Rh(III)-NHC complexes have shown significant potential in catalysis. scispace.com

Synthesis of Complexes with other N- and O-donor Ligands: A variety of other nitrogen- and oxygen-based ligands can displace the acetonitrile ligands. For example, the reaction of [RhCl₃(CH₃CN)₃] with N,N-dimethylformamide (DMF) leads to the formation of [RhCl₃(DMF)₃], with an intermediate [RhCl₃(CH₃CN)₂(DMF)] being observed during the reaction. nih.gov

The following table provides examples of new rhodium(III) complexes synthesized from this compound.

Studies on Ligand Scrambling Processes

Ligand scrambling in coordination compounds refers to the exchange of ligands between different metal centers or the exchange of like ligands within the same coordination sphere. For fac-tris(acetonitrile)trichlororhodium(III), ligand scrambling would primarily involve the substitution of the acetonitrile (CH₃CN) ligands. Such processes are often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the chemical environment of the ligands and monitor their exchange rates.

While specific, detailed kinetic studies on ligand scrambling for fac-[RhCl₃(NCCH₃)₃] are not extensively documented in the literature, the general principles of ligand substitution on octahedral d⁶ metal centers, such as Rh(III), are well-established. Rhodium(III) complexes are typically kinetically inert due to their high ligand field stabilization energy (LFSE). researchgate.net This inherent stability suggests that ligand scrambling processes are generally slow under mild conditions.

The exchange of acetonitrile ligands can occur through several mechanistic pathways, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms. researchgate.net

Dissociative (D) Mechanism: This pathway involves the initial cleavage of a Rh-NCCH₃ bond to form a five-coordinate intermediate, which is then attacked by an incoming ligand.

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate, followed by the departure of a leaving group.

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving group breaks. It can have either dissociative (Id) or associative (Ia) character.

For Rh(III) complexes, substitution reactions often proceed via an interchange mechanism, which can be influenced by the nature of the solvent and the ligands. Studies on related rhodium(III) dihalido complexes have shown that ligand exchange can be slow, with some complexes remaining stable in solution for extended periods. nih.gov However, the relatively weak nature of the Rh-NCCH₃ bond compared to other stronger donor ligands can facilitate substitution.

The scrambling of ligands in rhodium complexes can also be influenced by the presence of other ligands in the coordination sphere through cis and trans effects. In fac-[RhCl₃(NCCH₃)₃], each acetonitrile ligand is cis to two other acetonitrile ligands and two chloride ligands, and trans to one chloride ligand. The electronic properties of the chloride ligands will, therefore, significantly impact the lability of the acetonitrile ligands.

Electronic and Steric Factors Governing Ligand Lability

The lability of a ligand, which is a kinetic term referring to the rate at which it is substituted, is governed by a combination of electronic and steric factors. In fac-tris(acetonitrile)trichlororhodium(III), these factors dictate the strength of the Rh-NCCH₃ and Rh-Cl bonds and the energy of the transition state during substitution.

Electronic Factors:

The electronic properties of both the metal center and the ligands are paramount in determining ligand lability. Rhodium(III) is a d⁶ metal ion. In an octahedral field, the six d-electrons occupy the lower energy t₂g orbitals, resulting in a stable electronic configuration with a high LFSE, which contributes to its kinetic inertness. researchgate.net

The nature of the ligands themselves plays a crucial role:

σ-Donating Ability: Acetonitrile is a moderate σ-donor. Ligands with stronger σ-donating properties can increase the electron density on the rhodium center, which can, in turn, weaken the bonds to other ligands, particularly those in the trans position, leading to increased lability.

π-Accepting/Donating Ability: Acetonitrile has some π-accepting character due to the empty π* orbitals of the C≡N bond. Chloride ligands are weak π-donors. The interplay of π-interactions can influence the electron density at the metal center and affect ligand bond strengths. In square-planar rhodium complexes, it has been observed that π-acceptor ligands favor coordination cis to other π-acceptors.

The Trans Effect and Trans Influence: The trans effect is the labilization of a ligand that is trans to another ligand. The trans influence is the thermodynamic ground-state weakening of the bond trans to another ligand. In octahedral complexes, strong σ-donors and π-acceptors can exert a significant trans influence. In fac-[RhCl₃(NCCH₃)₃], each acetonitrile is trans to a chloride. The nature of the Rh-Cl bond will thus influence the lability of the acetonitrile ligand opposite to it.

The following table illustrates the relative electronic properties of ligands commonly encountered in rhodium chemistry.

Ligandσ-Donating Abilityπ-InteractionTypical Effect on Lability of trans Ligand
COStrongStrong π-acceptorHigh Labilization
CN⁻StrongStrong π-acceptorHigh Labilization
PPh₃StrongModerate π-acceptorModerate Labilization
CH₃CN Moderate Weak π-acceptor Moderate Labilization
NH₃ModerateNo π-interactionLow Labilization
Cl⁻ Weak Weak π-donor Low Labilization
H₂OWeakNo π-interactionVery Low Labilization

This table presents generalized trends.

Steric Factors:

Steric hindrance can significantly affect the rate of ligand substitution. Bulky ligands can impede the approach of an incoming ligand, thereby slowing down associative substitution pathways. Conversely, steric crowding in the ground state can be relieved in a dissociative transition state, accelerating the reaction.

In the case of fac-[RhCl₃(NCCH₃)₃], the acetonitrile ligand is relatively small. However, substitution with bulkier ligands, such as tertiary phosphines, would be expected to be influenced by steric interactions. Studies on related rhodium complexes with cyclopentadienyl-type ligands have demonstrated that increasing the steric bulk of the ancillary ligands can have a profound impact on reactivity and selectivity. While the facial arrangement of the three acetonitrile and three chloride ligands in the title compound does not present significant intramolecular steric strain, the steric profile of incoming ligands would be a critical factor in substitution reactions.

The table below provides a conceptual comparison of how steric bulk of an incoming ligand might influence the rate of substitution on a complex like fac-[RhCl₃(NCCH₃)₃], assuming an associative-leaning interchange mechanism.

Incoming LigandRelative Steric BulkExpected Relative Rate of Substitution
PyridineLowFast
PMe₃ModerateModerate
PPh₃HighSlow
PCy₃Very HighVery Slow

This table is illustrative and actual rates would depend on a combination of steric and electronic factors.

Mechanistic Elucidation of Catalytic Cycles and Reaction Pathways

Identification and Characterization of Reaction Intermediates

A cornerstone of mechanistic investigation is the detection and characterization of transient species that form during the catalytic cycle. These intermediates provide a snapshot of the reaction's progress and are crucial for validating proposed mechanisms.

In many rhodium-catalyzed reactions, the precatalyst is converted into an active species, which then enters the main catalytic loop. The species present in the highest concentration under steady-state conditions is known as the resting state. For instance, in certain rhodium-catalyzed silylations of arene C-H bonds, the catalyst resting state has been identified through NMR spectroscopy and X-ray diffraction as a phosphine-ligated Rh(III) silyl (B83357) dihydride complex. berkeley.edu

Advanced spectroscopic techniques are indispensable for characterizing these short-lived intermediates. For example, in situ monitoring using photo-NMR spectroscopy has been employed to observe the stoichiometric transformation of rhodium complexes. youtube.com In some cases, X-ray photocrystallography allows for the structural elucidation of key intermediates, providing compelling evidence for their existence within the catalytic cycle. youtube.com The challenge often lies in the high reactivity and low concentration of these species, necessitating sensitive analytical methods. In studies of rhodium-catalyzed acylnitrene transfer, for example, the intermediacy of a rhodium-azido-nitrenoid species has been proposed and investigated as a key reactive intermediate. youtube.com

Kinetic and Spectroscopic Studies of Catalytic Turnover

Kinetic analysis provides quantitative insight into reaction rates, the influence of reactant concentrations, and the identity of the rate-determining step (the slowest step in the catalytic cycle). Spectroscopic monitoring complements kinetic data by tracking the concentration of reactants, products, and sometimes intermediates over time.

A common method for determining the rate law is to systematically vary the concentration of each component (catalyst, substrate, reagents) while keeping others constant. nih.gov For example, kinetic studies on certain dirhodium-catalyzed C-H functionalization reactions revealed that the reaction has a positive order in the catalyst and the C-H substrate but is zero-order with respect to the diazo compound. nih.gov This finding is consistent with a catalytic cycle where the C-H insertion step is rate-determining. nih.gov

Continuous monitoring techniques, such as electrospray ionization mass spectrometry (ESI-MS), can provide real-time data on the progress of a reaction. In the hydrogenation of alkynes using Wilkinson's catalyst, a related rhodium complex, ESI-MS showed that the catalyst hydrogenates the alkyne to an alkene, and then at a slightly slower rate, to the alkane. researchgate.net The absence of observable rhodium-containing intermediates during the reaction supported a mechanism where the initial dissociation of a triphenylphosphine (B44618) ligand is a key step. researchgate.net In other systems, such as the rhodium-catalyzed [5 + 2 + 1] cycloaddition, kinetic measurements indicated that the catalyst's resting state is a dimer, while the active catalytic species is a monomer. nih.gov

Table 1: Summary of Kinetic Findings in Rhodium-Catalyzed Reactions

Reaction Type Method Key Kinetic Findings Rate-Determining Step Citation
C-H Functionalization "Different Excess" Experiments Positive order in catalyst and substrate; zero-order in diazo compound. Carbene insertion into C-H bond. nih.gov
Alkyne Hydrogenation ESI-MS Monitoring & Numerical Modeling Alkyne to alkene and alkene to alkane steps have marginally different rates. Initial ligand dissociation from the Rh complex. researchgate.net
[5 + 2 + 1] Cycloaddition Visual Kinetic Analysis Resting state is a rhodium dimer; active species is a monomer. Cyclopropane cleavage. nih.gov

Computational Modeling of Catalytic Mechanisms

Density Functional Theory (DFT) and other quantum chemical methods have become powerful tools for elucidating complex reaction mechanisms. nih.govnih.gov Computational modeling can map out entire catalytic cycles, identify transition states, and explain the origins of selectivity, providing details that are often inaccessible through experimental means alone. acs.org

The transition state is the highest energy point along a reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Computational chemists can calculate the geometry and energy of these fleeting structures. For instance, in a rhodium-catalyzed hydrocarboxylation, DFT calculations revealed an unusual transition state for the carbon-carbon bond formation step. In this transition state, the phenyl ring of the substrate coordinates to the rhodium in an η⁶ fashion, while the nucleophilic carbon is positioned far from the metal center. acs.org

Distortion-interaction analysis is a computational technique used to dissect the activation barrier into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted fragments. This analysis can provide deep insight into selectivity. For example, in a study of alkyne insertion, the regioselectivity was found to be controlled primarily by the interaction energy component of the transition state, as the distortion energies for the two possible pathways were nearly identical. acs.org

By calculating the energies of all intermediates and transition states, a complete energy profile for a proposed catalytic cycle can be constructed. This profile visualizes the thermodynamic and kinetic landscape of the reaction.

In another example involving rhodium-catalyzed hydrocarboxylation, the computed energy profile supported a cycle involving β-hydride elimination, alkene insertion into the rhodium-hydride bond, and subsequent carboxylation with CO₂. acs.org The CO₂ insertion step was identified as the rate-limiting step, with a calculated barrier of 14.4 kcal/mol relative to the rhodium-alkyl intermediate. acs.org

Table 2: Calculated Energy Barriers for Key Steps in Rhodium Catalysis

Catalytic Reaction Elementary Step Computational Method Calculated Barrier (kcal/mol) Citation
Oxidative Annulation N-H Deprotonation M06(SMD)/def2-TZVPP//B3LYP-D3(BJ)/def2-SVP +5.9 (endergonic) researchgate.net
Hydrocarboxylation CO₂ Insertion DFT 14.4 acs.org
Acylnitrene Transfer CO₂ Liberation (Singlet) DFT 24.0 youtube.com

Understanding Selectivity Determinants in Rhodium-Catalyzed Reactions

Catalytic reactions often have the potential to yield multiple products. Selectivity (chemoselectivity, regioselectivity, and stereoselectivity) is a measure of a catalyst's ability to produce a single, desired product. Understanding the factors that control selectivity is crucial for synthetic applications.

Computational studies are particularly adept at revealing the origins of selectivity. By comparing the transition state energies for competing pathways, researchers can predict which product will be favored. The difference in these activation energies determines the product ratio.

Future Directions and Emerging Research Frontiers for Tris Acetonitrile Trichlororhodium

The foundational role of tris(acetonitrile)trichlororhodium, RhCl₃(CH₃CN)₃, as a catalyst precursor is well-established. However, the future of this compound and its derivatives lies in addressing contemporary chemical challenges, from sustainability to the synthesis of highly complex molecules. Emerging research is focused on evolving from this basic building block to create more sophisticated, efficient, and versatile catalytic systems. The following sections explore the key frontiers that are expected to define the next generation of research and applications involving rhodium(III)-acetonitrile complexes.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Tris(acetonitrile)trichlororhodium, and what analytical techniques confirm its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves reacting rhodium trichloride with acetonitrile under anhydrous conditions, analogous to palladium-based protocols . Purity is confirmed via nuclear magnetic resonance (NMR) for ligand coordination, infrared (IR) spectroscopy for Rh-Cl and Rh-acetonitrile bonds, and X-ray crystallography for structural validation. Reverse-phase chromatography (e.g., using acetonitrile gradients in Tris buffer) ensures purification .

Q. How does the choice of solvent affect the stability and catalytic activity of this compound in organometallic reactions?

  • Methodological Answer : Acetonitrile stabilizes the complex by coordinating to the rhodium center, but polar aprotic solvents like dichloromethane may enhance catalytic activity by facilitating ligand substitution. Stability tests using UV-Vis spectroscopy under varying solvent conditions (e.g., water content, pH) are critical. For example, 10–25% acetonitrile gradients in Tris buffer (pH 8.0) are effective for maintaining stability during chromatography .

Q. What are the recommended storage conditions to prevent ligand dissociation or degradation of this compound?

  • Methodological Answer : Store in anhydrous acetonitrile at –20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture-induced ligand loss. Regular stability checks via NMR or LC-MS (using acetonitrile-based mobile phases with 0.1% formic acid) are advised .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported catalytic efficiencies of this compound across different studies?

  • Methodological Answer : Variables to scrutinize include:

  • Solvent purity : Trace water or oxygen in acetonitrile can deactivate the catalyst. Use LC-MS-grade solvents with <10 ppm water .
  • Buffer conditions : Tris HCl (pH 7–8.5) provides better stability than Tris base due to higher buffering capacity .
  • Analytical calibration : Standardize catalytic assays using internal references (e.g., TMT-labeled proteins for kinetic studies) .

Q. How can researchers design experiments to investigate the ligand substitution kinetics of acetonitrile in this compound under varying temperatures?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates. Prepare solutions in Tris buffer (pH 8.0) with controlled ionic strength. Kinetic modeling (e.g., Eyring equation) can correlate temperature-dependent rate constants with activation parameters. Reference studies on palladium analogs suggest acetonitrile dissociation is entropy-driven .

Q. What advanced mass spectrometry techniques are optimal for quantifying trace impurities or decomposition products in this compound samples?

  • Methodological Answer : High-resolution LC-MS/MS with acetonitrile:water mobile phases (0.1% ammonium acetate) enables detection of sub-ppm impurities. For decomposition analysis, use tandem mass tag (TMT) labeling to track ligand loss or rhodium oxidation states. Collision-induced dissociation (CID) spectra can identify Rh-Cl fragmentation patterns .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in novel catalytic cycles?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states for ligand substitution or redox processes. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Studies on analogous tris(acetonitrile) complexes highlight the role of solvent polarity in stabilizing intermediates .

Key Considerations for Experimental Design

  • Contradictions in Evidence : While Tris HCl is preferred for buffering , some protocols use Tris base for protein interactions . Validate buffer compatibility with rhodium’s redox state.
  • Safety Protocols : Handle acetonitrile waste per EPA guidelines () and use fume hoods due to volatile byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.